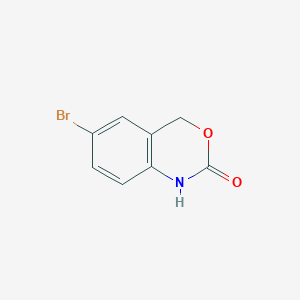

6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1,4-dihydro-3,1-benzoxazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO2/c9-6-1-2-7-5(3-6)4-12-8(11)10-7/h1-3H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSTOTANBGDRSRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)Br)NC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649792 | |

| Record name | 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017783-09-3 | |

| Record name | 6-Bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway to 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one, a heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the necessary starting materials, step-by-step experimental protocols, and relevant quantitative data.

Synthetic Strategy

The synthesis of this compound is most effectively achieved through a two-step process. The strategy involves the initial synthesis of the key intermediate, 2-amino-5-bromobenzyl alcohol, followed by a cyclization reaction to form the target benzoxazinone ring system.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-5-bromobenzyl alcohol

This procedure outlines the reduction of 2-amino-5-bromobenzoic acid to the corresponding benzyl alcohol.

Materials:

-

2-Amino-5-bromobenzoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Dry Tetrahydrofuran (THF)

-

Ethyl acetate

-

Water

-

Brine

-

Sodium sulfate (Na₂SO₄)

-

Hexanes

Procedure: [1]

-

To a 1-L one-necked round-bottomed flask equipped with a magnetic stir bar, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol, 1.0 equiv) and dry THF (400 mL).

-

Fit the flask with a septum and a nitrogen inlet needle, and cool the solution in an ice bath under a nitrogen atmosphere.

-

Add lithium aluminum hydride (5.00 g, 132 mmol, 2.9 equiv) portion-wise (in 0.5 g portions) over 1 hour by temporarily removing the septum.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight (approximately 20 hours).

-

Monitor the reaction completion by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly pour the crude reaction mixture into ethyl acetate (400 mL) in a 2 L Erlenmeyer flask equipped with a magnetic stir bar and cooled in an ice bath.

-

Quench the excess LiAlH₄ by the slow addition of water (50 mL) to the stirred mixture over 30 minutes.

-

Add additional water (450 mL) and stir the mixture until two distinct layers form (approximately 30 minutes).

-

Transfer the mixture to a 2 L separatory funnel and separate the layers.

-

Extract the aqueous layer twice with ethyl acetate (2 x 500 mL).

-

Combine the organic layers, wash with brine (600 mL), and dry over sodium sulfate (100 g) for 30 minutes.

-

Filter the solution and remove the solvent by rotary evaporation (25 °C, 30 mmHg) to yield a light yellow solid.

-

For analytically pure material, recrystallize the solid from a refluxing solution of ethyl acetate by the addition of hexanes until precipitation begins. Cool the mixture to room temperature and then to -15 °C overnight to collect a second crop of crystals.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 9.87 g (45.7 mmol) | [1] |

| Product Yield | 7.44-8.10 g (80-88%) | [1] |

| Appearance | Light tan powder | [1] |

Step 2: Synthesis of this compound

This step involves the cyclization of 2-amino-5-bromobenzyl alcohol to form the target benzoxazinone. Phosgene equivalents such as triphosgene or carbonyldiimidazole (CDI) are suitable reagents for this transformation. The following is a general procedure that can be adapted.

Materials:

-

2-Amino-5-bromobenzyl alcohol

-

Triphosgene or Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or other suitable base

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

General Procedure (using Triphosgene):

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-bromobenzyl alcohol in anhydrous THF or DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of triphosgene (approximately 0.33-0.5 equivalents) in the same anhydrous solvent.

-

Add a suitable base, such as triethylamine (2.0-2.2 equivalents), dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.

Note: The exact stoichiometry, reaction time, and temperature may require optimization for this specific substrate. It is recommended to start with a small-scale reaction to determine the optimal conditions.

Alternative Considerations: N-Boc Protection

To potentially improve the yield and minimize side reactions during the cyclization step, an N-Boc protection of the amine in 2-amino-5-bromobenzyl alcohol can be performed prior to cyclization.

Caption: Workflow for N-Boc protection of the starting material.

A general procedure for N-Boc protection involves dissolving the amine in a suitable solvent like THF, followed by the addition of di-tert-butyl dicarbonate (Boc anhydride) and a base such as triethylamine.[2] The reaction is typically stirred at room temperature. After work-up and purification, the Boc-protected intermediate can then be subjected to cyclization conditions. The Boc group can be subsequently removed under acidic conditions if the N-unsubstituted benzoxazinone is the final desired product.

Safety Precautions

-

Lithium aluminum hydride (LiAlH₄) is a highly reactive and flammable solid. It reacts violently with water. Handle with extreme care in a dry environment and under an inert atmosphere.

-

Triphosgene is a toxic and corrosive solid. It is a safer alternative to phosgene gas but should still be handled with caution in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these experiments.

This guide provides a foundational framework for the synthesis of this compound. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale.

References

In-Depth Technical Guide to the Physicochemical Properties of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS No. 1017783-09-3). The information presented herein is intended to support research and development activities by providing essential data and detailed experimental methodologies.

Core Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below. This data is crucial for understanding the compound's behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO₂ | |

| Molecular Weight | 228.04 g/mol | [1] |

| Melting Point | 187-188 °C | |

| Boiling Point | 260.1 °C at 760 mmHg | |

| Density | 1.676 g/cm³ | |

| LogP (Predicted) | 2.65 | |

| Aqueous Solubility | Data not available | [2][3] |

| pKa | Data not available |

Experimental Protocols

Detailed methodologies for the experimental determination of the key physicochemical properties are provided below. These protocols are based on standard laboratory practices and can be adapted to specific equipment and conditions.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (finely powdered and dry)

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the finely powdered, dry sample is introduced into the open end of a capillary tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

-

Heating: The apparatus is turned on, and the heating rate is adjusted. An initial rapid heating can be used to approximate the melting point. For an accurate measurement, the temperature should be raised slowly (1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium concentration of the compound in an aqueous solution at a specific temperature.

Apparatus and Materials:

-

Glass flasks with stoppers

-

Shaking incubator or water bath with shaker

-

Centrifuge

-

Analytical balance

-

pH meter

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

-

Buffer solutions of desired pH

-

Sample of this compound

Procedure:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a flask containing a known volume of the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The flask is sealed to prevent solvent evaporation.

-

Equilibration: The flask is placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to allow the excess solid to settle. A portion of the suspension is then centrifuged at high speed to pellet any remaining undissolved solid.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed and diluted as necessary. The concentration of the dissolved compound is then determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination (UV-Spectrophotometric Method)

Objective: To determine the acid dissociation constant (pKa) of the compound.

Apparatus and Materials:

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder

-

pH meter

-

Quartz cuvettes

-

A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 12)

-

Stock solution of this compound in a suitable solvent (e.g., DMSO or methanol)

Procedure:

-

Preparation of Sample Solutions: A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same compound concentration but different pH values. The final concentration of the organic solvent should be kept low (e.g., <1%) to minimize its effect on the pKa.

-

Spectra Acquisition: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range. A blank spectrum of each buffer solution without the compound should also be recorded for background correction.

-

Data Analysis: The absorbance at a wavelength where the ionized and un-ionized forms of the compound have different molar absorptivities is plotted against the pH.

-

pKa Calculation: The pKa is the pH at which the concentrations of the acidic and basic forms of the molecule are equal. This can be determined from the inflection point of the resulting sigmoidal curve of absorbance versus pH.[4]

LogP Determination (Shake-Flask Method)

Objective: To determine the octanol-water partition coefficient, a measure of the compound's lipophilicity.

Apparatus and Materials:

-

Separatory funnels or centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

Analytical method for concentration determination (e.g., HPLC, GC, or UV-Vis)

-

Sample of this compound

Procedure:

-

Phase Preparation: n-Octanol and the aqueous phase (water or buffer) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.

-

Partitioning: A known amount of the compound is dissolved in either the n-octanol or the aqueous phase. This solution is then placed in a separatory funnel with a known volume of the other phase.

-

Equilibration: The funnel is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. If an emulsion forms, centrifugation may be necessary to break it.

-

Concentration Analysis: The concentration of the compound in each phase is determined using a suitable and validated analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physicochemical properties of a novel compound like this compound.

Biological Activity Context

While specific signaling pathways for this compound have not been identified in the reviewed literature, the broader class of benzoxazine derivatives has attracted significant attention in medicinal chemistry. These compounds have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, and as progesterone receptor modulators.[5][6][7] For instance, some benzoxazinone derivatives have shown potential as antitubercular agents.[8] Further research is required to elucidate the specific biological targets and mechanisms of action for this compound.

References

- 1. targetmol.com [targetmol.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1017783-09-3 Name: [xixisys.com]

- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. 6-Aryl-1,4-dihydro-benzo[d][1,3]oxazin- 2-ones: a novel class of potent, selective, and orally active nonsteroidal progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. article.scirea.org [article.scirea.org]

- 8. Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4‐Benzoxazin‐2‐one Derivatives as Promising Candidates against Multidrug‐Resistant Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS: 1017783-09-3)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. Due to the limited availability of public data on this specific molecule, this document focuses on the foundational knowledge of its chemical properties, the general synthetic approaches to its structural class, and the known biological activities of closely related benzoxazine derivatives.

Core Compound Information

This compound is a heterocyclic organic compound containing a benzoxazine core structure. The presence of a bromine atom on the benzene ring and a lactam functionality within the oxazine ring are key structural features.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information is primarily sourced from chemical suppliers and safety data sheets.

| Property | Value | Source |

| CAS Number | 1017783-09-3 | N/A |

| Molecular Formula | C₈H₆BrNO₂ | N/A |

| Molecular Weight | 228.04 g/mol | N/A |

| Appearance | Solid | N/A |

| Melting Point | 187 - 188 °C | N/A |

| Purity | Typically ≥98% | N/A |

Synthesis and Experimental Protocols

A plausible synthetic route, based on established methodologies for similar structures, is outlined below. This should be considered a general guideline and would require optimization for this specific target molecule.

General Synthetic Workflow

The synthesis of this compound would likely proceed through the key steps of preparing a substituted aminophenol, followed by cyclization to form the benzoxazinone ring.

Caption: General synthetic workflow for this compound.

Illustrative Experimental Protocol (Hypothetical)

Step 1: Reduction of 5-bromoanthranilic acid. To a stirred suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, a solution of 5-bromoanthranilic acid in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. After completion of the reaction (monitored by TLC), the mixture is carefully quenched with water and a sodium hydroxide solution. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield 2-amino-5-bromobenzyl alcohol.

Step 2: Cyclization to form the benzoxazinone ring. A solution of 2-amino-5-bromobenzyl alcohol in a suitable solvent (e.g., dichloromethane) is cooled to 0 °C. To this solution, a phosgene equivalent, such as triphosgene or carbonyldiimidazole, is added portion-wise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Potential Biological and Pharmacological Significance

Direct biological data for this compound is not currently available in the public domain. However, the benzoxazine scaffold is a well-recognized "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Progesterone Receptor Modulation

A significant body of research exists on 6-aryl-1,4-dihydro-benzo[d][1][2]oxazin-2-ones as potent and selective nonsteroidal progesterone receptor (PR) antagonists. These compounds have been investigated for their potential in women's health, including applications in contraception and hormone-dependent cancers. The core structure of this compound provides a key starting point for the synthesis of such modulators.

Anti-inflammatory and Other Activities

Derivatives of the benzoxazine class have also been explored for their anti-inflammatory, antimicrobial, and herbicidal properties. The specific substitution pattern on the benzoxazine core dictates the biological activity profile.

Signaling Pathway Hypothesis

Given the known activity of related compounds, it is plausible that derivatives of this compound could interact with nuclear hormone receptors, such as the progesterone receptor. The mechanism of action for nonsteroidal PR antagonists typically involves competitive binding to the ligand-binding domain of the receptor, thereby preventing the conformational changes required for coactivator recruitment and subsequent gene transcription.

Caption: Hypothesized signaling pathway for a 6-aryl-benzoxazinone PR antagonist.

Conclusion and Future Directions

This compound represents a valuable chemical entity, primarily as a building block for the synthesis of more complex and biologically active molecules. While direct experimental data on its biological effects are scarce, the well-established activities of the broader benzoxazine class, particularly as progesterone receptor modulators, suggest that this compound is a promising scaffold for further investigation in drug discovery programs.

Future research should focus on:

-

Developing and publishing a detailed and optimized synthetic protocol.

-

Screening the compound and its derivatives against a panel of biological targets, including nuclear hormone receptors.

-

Elucidating the structure-activity relationships of substituted analogs to identify potent and selective modulators of specific biological pathways.

This technical guide serves as a foundational resource for researchers interested in this compound and the broader class of benzoxazine-containing compounds. The information provided, although limited by the current state of public knowledge, highlights the potential of this chemical scaffold in the development of novel therapeutic agents.

References

In-Depth Technical Guide on the Structure Elucidation of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected data for the structure elucidation of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. Due to the limited availability of published experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopic data from structurally analogous compounds to present a robust framework for its synthesis and characterization.

Proposed Synthesis and Experimental Protocols

A plausible and efficient synthetic route to this compound involves a two-step process starting from 2-amino-5-bromobenzoic acid. This approach first reduces the carboxylic acid to an alcohol, followed by a cyclization reaction to form the target benzoxazinone ring.

Step 1: Synthesis of (2-amino-5-bromophenyl)methanol

This initial step focuses on the selective reduction of the carboxylic acid functional group in the presence of an amine.

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-5-bromobenzoic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (1.5 eq.) to the stirred solution via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-18 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess reducing agent by the dropwise addition of methanol, followed by a 1M aqueous HCl solution until the effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (2-amino-5-bromophenyl)methanol, which can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Step 2: Cyclization to form this compound

The final step involves the formation of the cyclic carbamate ring from the 2-aminobenzyl alcohol intermediate.

Experimental Protocol:

-

Dissolve the purified (2-amino-5-bromophenyl)methanol (1.0 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq.) portion-wise to the solution at room temperature.

-

Stir the reaction mixture for 4-6 hours at room temperature. Monitor the reaction by TLC.

-

Once the starting material is consumed, remove the THF under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

-

Purify the crude this compound by recrystallization from an appropriate solvent system, such as ethanol or ethyl acetate/hexane, to yield the final product as a crystalline solid.

Data Presentation for Structure Elucidation

The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with known data for similar brominated benzoxazinone derivatives.

Table 1: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Solvent: CDCl₃, Frequency: 400 MHz)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Provisional Assignment |

| ~ 7.40 | d | 1H | H-5 |

| ~ 7.25 | dd | 1H | H-7 |

| ~ 6.85 | d | 1H | H-8 |

| ~ 5.10 | br s | 1H | N-H |

| ~ 4.65 | s | 2H | C4-H₂ |

Table 2: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopic Data (Solvent: CDCl₃, Frequency: 100 MHz)

| Chemical Shift (δ) / ppm | Provisional Assignment |

| ~ 152.0 | C-2 (C=O) |

| ~ 138.5 | C-4a |

| ~ 132.0 | C-7 |

| ~ 129.5 | C-5 |

| ~ 125.0 | C-8a |

| ~ 116.0 | C-6 (C-Br) |

| ~ 115.5 | C-8 |

| ~ 68.0 | C-4 |

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| m/z (calculated) | Formula | Interpretation |

| 228.9687 / 230.9667 | C₈H₆⁷⁹BrN O₂ / C₈H₆⁸¹BrN O₂ | Molecular ion [M]⁺ |

| 200.9738 / 202.9718 | C₇H₆⁷⁹BrN O / C₇H₆⁸¹BrN O | [M-CO]⁺ |

| 171.9714 / 173.9694 | C₆H₄⁷⁹BrN / C₆H₄⁸¹BrN | [M-CO-CHO]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~ 3300 | Medium, Sharp | N-H Stretch |

| ~ 3080 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Weak | Aliphatic C-H Stretch (CH₂) |

| ~ 1720 | Strong, Sharp | C=O Stretch (Cyclic Carbamate) |

| ~ 1600, 1480 | Medium | Aromatic C=C Stretch |

| ~ 1250 | Strong | C-O Stretch |

| ~ 1100 | Medium | C-N Stretch |

| ~ 650 | Medium | C-Br Stretch |

Mandatory Visualizations

Proposed Synthetic Pathway

Literature Review: 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazinone scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities. The fusion of a benzene ring with an oxazine ring creates a privileged structure that has been extensively explored for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one (CAS No. 1017783-09-3), a specific member of this chemical class. Due to the limited published research on this exact compound, this review extends to closely related 6-bromo-substituted benzoxazinone derivatives to offer a broader understanding of their synthesis, biological activities, and potential for drug discovery.

Core Compound: this compound

This compound is a commercially available compound, often utilized as a building block or fragment in the synthesis of more complex molecules for drug discovery purposes.

Chemical Properties and Spectral Data

| Property | Value |

| CAS Number | 1017783-09-3 |

| Molecular Formula | C₈H₆BrNO₂ |

| Molecular Weight | 228.04 g/mol |

While detailed experimental data is scarce in peer-reviewed literature, spectral information is available from various chemical suppliers, confirming the structure of the compound.

Synthesis of 6-bromo-benzoxazinone Derivatives

General Synthetic Workflow for Benzoxazinones

An In-depth Technical Guide on the Core Mechanism of Action of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

Disclaimer: Limited direct research has been conducted on the specific mechanism of action of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. This guide synthesizes findings from closely related bromo-substituted benzoxazinone derivatives to infer its potential biological activities and molecular targets. The proposed mechanisms should be considered putative and require direct experimental validation for this specific compound.

Executive Summary

The benzoxazinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This technical guide focuses on the potential primary mechanism of action of this compound, which is hypothesized to be the induction of apoptosis in cancer cells through the modulation of key signaling pathways. Evidence from analogous compounds suggests potential interactions with the Epidermal Growth Factor Receptor (EGFR) and the downstream p53 and caspase signaling cascades. Further investigation into its potential as a progesterone receptor modulator or an enzyme inhibitor is also warranted based on the broader activities of the benzoxazinone class.

Postulated Mechanism of Action: Anticancer Activity via Apoptosis Induction

Based on studies of structurally similar bromo-substituted benzoxazinones, the primary mechanism of action for this compound is likely its ability to function as an antiproliferative agent by inducing programmed cell death (apoptosis) in cancer cells.[1][2][3] This is a common and effective mechanism for many chemotherapeutic agents.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

One potential initiating event in the mechanism of action is the inhibition of the Epidermal Growth Factor Receptor (EGFR). A study on 6,8-dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one demonstrated its ability to inhibit EGFR activity.[1][3] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a signaling cascade that promotes cell proliferation, survival, and differentiation. By inhibiting EGFR, this compound could block these pro-survival signals, making cancer cells more susceptible to apoptosis.

Activation of the Intrinsic Apoptotic Pathway

The induction of apoptosis by related bromo-benzoxazinone derivatives appears to be mediated through the intrinsic (or mitochondrial) pathway. This pathway is controlled by the Bcl-2 family of proteins and culminates in the activation of caspases. The key molecular events are:

-

Upregulation of p53: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Studies on related compounds have shown an increase in p53 expression following treatment.[1][2][3] Activated p53 can transcriptionally activate pro-apoptotic genes, such as Bax.

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) proteins determines the cell's fate. Benzoxazinone derivatives have been shown to upregulate Bax, which leads to the permeabilization of the mitochondrial outer membrane.[4]

-

Caspase Activation: The permeabilization of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. This includes the initiator caspase-9 and the executioner caspase-3.[1][2][3] Activated caspase-3 is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Alternative and Secondary Mechanisms of Action

While apoptosis induction is the most strongly suggested mechanism, the broader benzoxazinone class has been associated with other biological activities that could be relevant for this compound.

Progesterone Receptor (PR) Modulation

Several 6-aryl-1,4-dihydro-benzo[d][1][3]oxazin-2-ones have been identified as potent and selective progesterone receptor (PR) antagonists.[5] It is plausible that the 6-bromo substituent could also confer some affinity for steroid hormone receptors, although the absence of a 6-aryl group may significantly alter this activity.

Enzyme Inhibition

Benzoxazinone derivatives have been investigated as inhibitors of various enzymes. For example, some have shown inhibitory activity against human CMV protease, human leukocyte elastase (HLE), and chymase.[6] Therefore, this compound could potentially act as an inhibitor for a range of enzymes, and this would require broad enzymatic screening to determine.

Data Presentation

The following table summarizes the antiproliferative activities of some bromo-substituted benzoxazinone derivatives against various cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells.

| Compound | Cell Line | IC50 (µM) | Reference |

| 6,8-Dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one Derivative 9 | MCF-7 | ~8 | [1] |

| HepG2 | ~7 | [1] | |

| 6,8-Dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one Derivative 12 | HepG2 | ~9 | [1] |

| 6,8-Dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one Derivative 13 | MCF-7 | ~10 | [1] |

| HepG2 | ~8 | [1] | |

| 6,8-Dibromo-2-ethyl-4H-benzo[d][1][3]oxazin-4-one Derivative 14b | MCF-7 | ~6 | [1] |

| HepG2 | ~5 | [1] | |

| 6-(arylamino)-benzoxazinone Derivative 12 | T47D | 0.005 | [7] |

Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of benzoxazinone derivatives, based on methodologies described in the cited literature.[1][2][8]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours.

-

MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Annexin V-FITC/PI Apoptosis Assay

-

Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and resuspended in 1X binding buffer.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Western Blot Analysis for Apoptotic Proteins

-

Protein Extraction: Treated and untreated cells are lysed to extract total protein. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bax, Bcl-2, cleaved caspase-3, and β-actin as a loading control).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Signaling Pathway Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Reactivity of 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one Towards Nucleophiles and Electrophiles and Their Anticancer Activity | Bentham Science [eurekaselect.com]

- 4. Selective induction of apoptosis by the pyrrolo-1,5-benzoxazepine 7-[[dimethylcarbamoyl]oxy]-6-(2-naphthyl)pyrrolo-[2,1-d] (1,5)-benzoxazepine (PBOX-6) in Leukemia cells occurs via the c-Jun NH2-terminal kinase-dependent phosphorylation and inactivation of Bcl-2 and Bcl-XL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

- 7. SAR studies of 6-(arylamino)-4,4-disubstituted-1-methyl-1,4-dihydro-benzo[d][1,3]oxazin-2-ones as progesterone receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. digibug.ugr.es [digibug.ugr.es]

Spectroscopic and Synthetic Profile of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data

The characterization of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one relies on a combination of spectroscopic techniques to elucidate its molecular structure. Commercial suppliers like ChemicalBook indicate the availability of 1H NMR, 13C NMR, IR, and MS data for this compound.[1] The following tables summarize the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

Table 1: 1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 10.5 | Singlet | 1H | N-H |

| ~7.4 - 7.6 | Multiplet | 2H | Aromatic C5-H, C7-H |

| ~6.9 - 7.1 | Doublet | 1H | Aromatic C8-H |

| ~4.8 - 5.0 | Singlet | 2H | O-CH2-Ar |

Table 2: 13C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (C2) |

| ~145 - 150 | C-O (C8a) |

| ~130 - 135 | Aromatic C-H (C5, C7) |

| ~120 - 125 | Aromatic C-Br (C6) |

| ~115 - 120 | Aromatic C-H (C8) |

| ~110 - 115 | Aromatic C-N (C4a) |

| ~65 - 70 | O-CH2-Ar (C4) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm-1) | Intensity | Assignment |

| ~3200 - 3300 | Strong, Broad | N-H Stretch |

| ~1700 - 1750 | Strong | C=O Stretch (Lactam) |

| ~1600, ~1480 | Medium | C=C Stretch (Aromatic) |

| ~1250 - 1300 | Strong | C-O Stretch (Aryl Ether) |

| ~1000 - 1100 | Medium | C-N Stretch |

| ~700 - 850 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Interpretation |

| 228/230 | [M]+, Molecular ion peak (presence of Br isotope pattern) |

| 200/202 | [M - CO]+ |

| 171/173 | [M - CO - NCH2]+ |

| 120 | [C7H6NO]+ |

| 92 | [C6H4O]+ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly available in a single peer-reviewed source. However, based on general synthetic methodologies for benzoxazinones and standard spectroscopic practices, the following protocols are proposed.

Synthesis of this compound

A plausible synthetic route involves the cyclization of a suitably substituted 2-aminobenzyl alcohol derivative.

Reaction Scheme:

(2-amino-5-bromophenyl)methanol reacts with a carbonylating agent (e.g., phosgene, triphosgene, or a carbamate) in the presence of a base to yield this compound.

Materials:

-

(2-amino-5-bromophenyl)methanol

-

Triphosgene

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve (2-amino-5-bromophenyl)methanol in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of triphosgene in dichloromethane to the reaction mixture.

-

Add triethylamine dropwise to the mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in an NMR tube.

-

Acquire 1H NMR and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane - TMS).

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Record the spectrum over the range of 4000-400 cm-1.

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum in the positive ion mode.

-

Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic characterization.

References

Potential Therapeutic Targets of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one: An In-depth Technical Guide

The benzoxazinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1][2][3][4][5][6] The introduction of a bromine atom at the 6-position of the 1,4-dihydro-2H-3,1-benzoxazin-2-one core can significantly influence its pharmacokinetic and pharmacodynamic properties, potentially enhancing its potency, selectivity, or metabolic stability. This document outlines the most probable therapeutic targets for 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one based on the activities of analogous compounds.

Serine Protease Inhibition

A prominent and well-studied activity of benzoxazinone derivatives is the inhibition of serine proteases, a large family of enzymes involved in diverse physiological processes, including digestion, blood clotting, and inflammation.[5][7]

-

α-Chymotrypsin: Numerous benzoxazinone derivatives have been synthesized and evaluated as inhibitors of α-chymotrypsin.[7] Structure-activity relationship (SAR) studies have indicated that substitutions on the phenyl ring can modulate inhibitory potential.[7] Halogen substitutions, including bromo, have been shown to contribute to the inhibitory activity.[7]

-

Human Leukocyte Elastase (HLE): HLE is another serine protease and a key mediator of inflammation in various diseases, including chronic obstructive pulmonary disease (COPD). Certain benzoxazinone derivatives have been identified as potent HLE inhibitors.[5][8]

The inhibitory action on these proteases suggests potential therapeutic applications in inflammatory disorders and other conditions characterized by excessive protease activity.

Quantitative Data on Benzoxazinone Derivatives as Serine Protease Inhibitors:

| Compound Class | Target Enzyme | IC50 / Ki Values | Reference |

| Benzoxazinones (general) | α-chymotrypsin | IC50: 6.5 - 341.1 μM; Ki: 4.7 - 341.2 μM | [7] |

| 2-sec-amino-4H-3,1-benzoxazin-4-ones | Human Chymase | Acyl-enzyme inhibitors | [5] |

| 2-vinyl-4H-3,1-benzoxazin-4-one | Human Leukocyte Elastase | Inhibitory activity noted | [5] |

| 2-aryl-4H-3,1-benzoxazin-4-ones | C1r serine protease | Some equipotent to reference | [5] |

Anticancer Activity

Benzoxazinone derivatives have emerged as a promising class of anticancer agents, acting through various mechanisms.[1][9]

-

Kinase Inhibition: Substituted 3,4-dihydro-2H-1,4-benzoxazine derivatives have shown inhibitory activity against kinases involved in cell signaling, such as HER2 and JNK1.[9]

-

Induction of Apoptosis and Cell Cycle Arrest: These compounds can induce cell death in cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), by disrupting cell membrane permeability and triggering both inflammatory and non-inflammatory cell death mechanisms.[9]

-

Targeting c-Myc G-quadruplex: Some benzoxazinone derivatives have been shown to target the c-Myc G-quadruplex structure, a secondary DNA structure that plays a role in the regulation of the c-Myc oncogene.[1]

The diverse anticancer mechanisms suggest that this compound could be investigated for its potential in oncology.

Quantitative Data on Anticancer Activity of Benzoxazinone Derivatives:

| Compound | Cell Line | IC50 Value | Mechanism of Action | Reference |

| Substituted 3,4-dihydro-2H-1,4-benzoxazine (2b) | MCF-7 | 2.27 μM | Disruption of cell membrane permeability, residual activity on HER2 and JNK1 kinases | [9] |

| Substituted 3,4-dihydro-2H-1,4-benzoxazine (4b) | MCF-7 | 3.26 μM | Disruption of cell membrane permeability, residual activity on HER2 and JNK1 kinases | [9] |

| Substituted 3,4-dihydro-2H-1,4-benzoxazine (2b) | HCT-116 | 4.44 μM | Disruption of cell membrane permeability, residual activity on HER2 and JNK1 kinases | [9] |

| Substituted 3,4-dihydro-2H-1,4-benzoxazine (4b) | HCT-116 | 7.63 μM | Disruption of cell membrane permeability, residual activity on HER2 and JNK1 kinases | [9] |

Anti-inflammatory Activity

The anti-inflammatory properties of benzoxazinones are another area of significant interest. A synthesized derivative, 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one, has demonstrated anti-inflammatory activity.[10] This suggests that the 6-bromo substitution is compatible with, and may contribute to, anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Activity of a Bromo-substituted Benzoxazinone:

| Compound | Dose | % Inhibition of Inflammation | Reference |

| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | 20 mg/kg | 61.75% | [10] |

| 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | 10 mg/kg | 71.53% | [10] |

Antimicrobial Activity

The benzoxazinone scaffold is present in compounds with potent antimicrobial properties.

-

Antibacterial Activity: A notable example is Abaucin, a compound containing a spiro-benzoxazinone moiety, which exhibits narrow-spectrum antibiotic activity against the critical threat pathogen Acinetobacter baumannii by inhibiting lipoprotein transport.[11]

-

Antifungal Activity: Various benzoxazinone derivatives have been synthesized and shown to possess antifungal properties.[1][12]

These findings support the investigation of this compound for potential antibacterial and antifungal applications.

Central Nervous System (CNS) Activity

Benzoxazinone derivatives have shown potential for treating CNS disorders.

-

Neuropeptide Y Y5 Receptor Antagonism: Quantitative structure-activity relationship (QSAR) studies have been conducted on benzoxazinone derivatives acting as antagonists for the neuropeptide Y Y5 receptor, which is implicated in the regulation of appetite and anxiety.[5]

-

Parkinson's Disease: The benzoxazinone derivative Caroxazone has been mentioned as a monoamine oxidase B (MAO-B) inhibitor, a class of drugs used in the treatment of Parkinson's disease.[13]

These examples highlight the potential for developing CNS-active drugs based on the benzoxazinone scaffold.

Experimental Protocols

α-Chymotrypsin Inhibition Assay

-

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of α-chymotrypsin, which catalyzes the hydrolysis of a specific substrate, leading to a measurable product.

-

Methodology:

-

A solution of α-chymotrypsin in Tris-HCl buffer (pH 7.6) is prepared.

-

The test compound (dissolved in a suitable solvent like DMSO) is pre-incubated with the enzyme solution for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

The enzymatic reaction is initiated by adding a chromogenic or fluorogenic substrate (e.g., N-succinyl-L-phenylalanine-p-nitroanilide).

-

The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a spectrophotometer or fluorometer.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

-

IC50 values are determined by measuring the inhibition at various concentrations of the test compound and fitting the data to a dose-response curve.[7]

-

Anticancer Cell Proliferation Assay (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Methodology:

-

Cancer cells (e.g., MCF-7 or HCT-116) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the culture medium is replaced with fresh medium containing MTT.

-

The cells are incubated for a few hours, during which viable cells convert the soluble MTT into insoluble formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The absorbance is directly proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.

-

Visualizations

Caption: Potential inhibition of HER2 and JNK1 signaling pathways by benzoxazinone derivatives.

Caption: Workflow for determining anticancer activity using the MTT assay.

References

- 1. mdpi.com [mdpi.com]

- 2. jddtonline.info [jddtonline.info]

- 3. uomosul.edu.iq [uomosul.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Fungicidal Activity of 1-(Carbamoylmethyl)-2-aryl-3,1-benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. article.scirea.org [article.scirea.org]

- 11. Abaucin - Wikipedia [en.wikipedia.org]

- 12. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rechtspraak.nl - Zoeken in uitspraken [uitspraken.rechtspraak.nl]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of 3,1-Benzoxazin-2-one Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the rich history and discovery of 3,1-benzoxazin-2-one compounds, a class of heterocyclic structures that have garnered significant interest in medicinal chemistry and drug development. From their initial synthesis in the mid-19th century to their contemporary applications as potent biological agents, this document provides a comprehensive overview of their journey.

The Genesis: Initial Discovery

The first documented synthesis of a 3,1-benzoxazin-2-one derivative is attributed to the German chemist Peter Griess in 1867. While investigating the reactions of 2-amino-4-methylbenzoic acid with nitrous acid, Griess unexpectedly formed 6-methyl-1H-3,1-benzoxazine-2,4(3H)-dione, which upon heating, decarboxylated to yield 6-methyl-3,1-benzoxazin-2-one. This seminal discovery, published in "Ueber eine neue Klasse von Verbindungen, in welchen Wasserstoff durch das Stickstoff-Atom von Säureradicalen vertreten ist" (On a new class of compounds in which hydrogen is represented by the nitrogen atom of acid radicals), laid the foundational stone for the exploration of this novel heterocyclic system.

Evolution of Synthetic Methodologies

Following Griess's initial discovery, the synthesis of 3,1-benzoxazin-2-ones has evolved significantly, with several key methods emerging as cornerstones of their preparation.

From Anthranilic Acids and Phosgene

A widely employed and versatile method for the synthesis of the parent 3,1-benzoxazin-2-one and its derivatives involves the reaction of anthranilic acids with phosgene or its equivalents. This reaction proceeds through the formation of an intermediate N-carbonyl chloride, which then undergoes intramolecular cyclization.

Experimental Protocol: Synthesis of 3,1-Benzoxazin-2-one from Anthranilic Acid and Phosgene

-

Materials: Anthranilic acid, phosgene (or a phosgene equivalent like triphosgene), an inert solvent (e.g., toluene, dioxane), and a base (e.g., pyridine, triethylamine).

-

Procedure:

-

A solution of anthranilic acid in an inert solvent is prepared in a reaction vessel equipped with a stirrer, a gas inlet, and a reflux condenser.

-

The solution is cooled in an ice bath.

-

Phosgene gas is bubbled through the solution, or a solution of a phosgene equivalent is added dropwise, while maintaining the low temperature. A base is often added to neutralize the generated HCl.

-

After the addition is complete, the reaction mixture is stirred for a specified time at room temperature or with gentle heating to ensure complete cyclization.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to yield pure 3,1-benzoxazin-2-one.

-

From Isatoic Anhydride

Isatoic anhydride, itself derived from anthranilic acid, serves as a convenient and safer alternative to phosgene for the synthesis of 3,1-benzoxazin-2-one derivatives. Thermal decomposition of isatoic anhydride in an inert high-boiling solvent can lead to the formation of the desired benzoxazinone, although this method is more commonly used for the synthesis of quinazolinones. A more direct and efficient method involves the reaction of isatoic anhydride with a carbonylating agent.

Experimental Protocol: Synthesis from Isatoic Anhydride

-

Materials: Isatoic anhydride, a carbonylating agent (e.g., carbonyldiimidazole), and a high-boiling inert solvent (e.g., diphenyl ether).

-

Procedure:

-

Isatoic anhydride and the carbonylating agent are suspended in the inert solvent.

-

The mixture is heated to a high temperature (typically >200 °C) for several hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

-

Purification is achieved through recrystallization.

-

The following diagram illustrates the general synthetic workflow from anthranilic acid.

Biological Activities and Therapeutic Potential

The 3,1-benzoxazin-2-one scaffold has proven to be a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities.

MEK Inhibition and the Ras/Raf/MEK/ERK Signaling Pathway

A significant area of interest is the development of 3,1-benzoxazin-2-one derivatives as inhibitors of Mitogen-activated protein kinase kinase (MEK), a key component of the Ras/Raf/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers, making it an attractive target for therapeutic intervention. Certain 3-benzyl-1,3-benzoxazine-2,4-diones have been identified as allosteric inhibitors of MEK1.

The diagram below illustrates the Ras/Raf/MEK/ERK signaling cascade and the point of inhibition by 3,1-benzoxazin-2-one derivatives.

Antimicrobial and Anti-inflammatory Properties

Various derivatives of 3,1-benzoxazin-2-one have demonstrated promising antimicrobial and anti-inflammatory activities. These properties have been attributed to the ability of the benzoxazinone core to be functionalized with different pharmacophores, leading to compounds with diverse mechanisms of action.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 3,1-benzoxazin-2-one compounds, highlighting their synthetic yields and biological activities.

| Compound | Starting Material | Synthetic Method | Yield (%) | Melting Point (°C) | Reference |

| 3,1-Benzoxazin-2-one | Anthranilic Acid | Phosgene | 75-85 | 232-234 | [1] |

| 6-Methyl-3,1-benzoxazin-2-one | 2-Amino-4-methylbenzoic acid | Nitrous acid followed by heating | Not reported | Not reported | Griess, 1867 |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | Anthranilic Acid & Benzoyl Chloride | Cyanuric chloride/DMF | 63 (overall) | 122-124 | [2] |

| 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one | Anthranilic Acid & Phthaloylglycyl chloride | Cyanuric chloride | 45 (overall) | 261-263 | [1][3] |

| Compound | Biological Activity | Assay | IC50 / MIC | Reference |

| 3-Benzyl-1,3-benzoxazine-2,4-dione derivative (9k) | MEK1 Inhibition | Enzymatic Assay | 55 nM | [4] |

| 3-Benzyl-1,3-benzoxazine-2,4-dione derivative (9m) | MEK1 Inhibition | Enzymatic Assay | 60 nM | [4] |

| Various 2-substituted 4H-3,1-benzoxazin-4-ones | Antibacterial | Microdilution | 12.5-100 µg/mL | [5] |

| Various 2-substituted 4H-3,1-benzoxazin-4-ones | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant inhibition | [5][6] |

Conclusion and Future Perspectives

From its serendipitous discovery to its current status as a versatile scaffold in drug discovery, the 3,1-benzoxazin-2-one core has demonstrated remarkable potential. The synthetic accessibility and the diverse range of biological activities associated with its derivatives continue to attract the attention of researchers. Future efforts will likely focus on the development of more potent and selective derivatives, particularly in the areas of oncology and infectious diseases. The elucidation of novel mechanisms of action and the exploration of new therapeutic applications will undoubtedly continue to shape the legacy of this important heterocyclic compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Convenient synthesis of N-alkyl-3,1-benzoxazin-2-ones from carbamate protected anthranil aldehydes and ketones via one-step alkylation/alkoxy rearrangement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one in high-throughput screening (HTS) campaigns. The protocols are designed to be adaptable for various research and drug discovery settings, focusing on the identification of novel modulators of kinase signaling pathways.

Introduction

This compound is a heterocyclic compound belonging to the benzoxazinone class. Compounds with a similar benzoxazinone scaffold have demonstrated a range of biological activities, including anti-inflammatory and anticancer properties.[1][2] Notably, a structurally related compound, 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (referred to as C3), has been identified as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) kinases through high-throughput computational screening and subsequent in vitro validation.[3][4][5] Gastric cancers are often driven by the activation and amplification of EGFR or HER2 kinases, leading to increased cell proliferation, adhesion, angiogenesis, and metastasis.[3][5]

Given the precedent for this chemical class in kinase inhibition, this compound represents a promising candidate for inclusion in HTS libraries for the discovery of novel kinase inhibitors. These application notes will focus on a hypothetical HTS campaign targeting EGFR kinase activity as a primary screen, followed by a cell-based secondary screen to assess cellular potency.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data from a multi-stage HTS campaign for this compound.

Table 1: Primary High-Throughput Screening Results

| Parameter | Value | Description |

| Screening Concentration | 10 µM | Final concentration of this compound in the assay. |

| Assay Type | Biochemical Kinase Assay | In vitro assay measuring direct inhibition of EGFR kinase activity. |

| Z'-factor | > 0.7 | A measure of assay quality and robustness. |

| Hit Threshold | > 50% Inhibition | Compounds causing greater than 50% inhibition of EGFR kinase activity were considered primary hits. |

| Primary Hit Rate | ~0.5% | Percentage of compounds from the library identified as primary hits. |

Table 2: Hit Confirmation and Dose-Response Analysis

| Compound | IC50 (nM) | Hill Slope | R² |

| This compound | 75.8 | 1.1 | 0.99 |

| Staurosporine (Control) | 15.1 | 1.0 | 0.99 |

IC50: The half-maximal inhibitory concentration.

Table 3: Secondary Cell-Based Assay Results

| Compound | GI50 (nM) | Cell Line | Assay Type |

| This compound | 150.2 | KATO III (Gastric Cancer) | Cell Proliferation (MTT) |

| Erlotinib (Control) | 84.7 | KATO III (Gastric Cancer) | Cell Proliferation (MTT) |

GI50: The half-maximal growth inhibition concentration.

Experimental Protocols

This protocol describes a 384-well format, fluorescence-based biochemical assay to identify inhibitors of EGFR kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

Adenosine triphosphate (ATP)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Fluorescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

This compound (10 mM stock in DMSO)

-

Staurosporine (positive control)

-

DMSO (negative control)

-

384-well, low-volume, white plates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense 10 nL of 10 mM this compound, controls, or library compounds into the assay plate wells.

-

Enzyme Addition: Add 5 µL of EGFR kinase solution (at 2x final concentration) in kinase buffer to all wells.

-

Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Reaction Initiation: Add 5 µL of a solution containing the substrate and ATP (at 2x final concentration) in kinase buffer to initiate the kinase reaction.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detection: Stop the kinase reaction and detect the generated signal according to the manufacturer's protocol for the chosen fluorescent kinase assay kit.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls.

This protocol outlines an MTT-based assay in a 384-well format to assess the effect of the compound on the proliferation of a cancer cell line overexpressing EGFR (e.g., KATO III).

Materials:

-

KATO III gastric cancer cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

This compound (serially diluted in DMSO)

-

Erlotinib (positive control)

-

DMSO (vehicle control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

384-well, clear-bottom, tissue culture-treated plates

-

Plate reader with absorbance detection at 570 nm

Procedure:

-

Cell Seeding: Seed KATO III cells into 384-well plates at a density of 2,000 cells per well in 40 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Addition: Prepare serial dilutions of this compound and control compounds. Add 10 µL of the diluted compounds to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 50 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percent growth inhibition for each concentration and determine the GI50 value by fitting the data to a dose-response curve.

Visualizations

Caption: EGFR signaling pathway and the point of inhibition.

References

- 1. article.scirea.org [article.scirea.org]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR—HER2 dual inhibitor in gastric tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[3-(4-oxo-4H-3,1-benzoxazin-2-yl) phenyl]-1H-isoindole-1,3(2H)-dione (C3), as a novel EGFR-HER2 dual inhibitor in gastric tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one in Preclinical Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the initial characterization of the biological activity of 6-bromo-1,4-dihydro-2H-3,1-benzoxazin-2-one. The benzoxazinone scaffold is a recurring motif in compounds with diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. Derivatives of this class have been identified as potent inhibitors of various enzymes, including tyrosine kinases and serine proteases, and as modulators of receptors like the progesterone receptor. The following protocols are designed to assess the potential of this compound as a novel therapeutic agent, with a primary focus on oncology-related assays.

Table 1: Summary of In Vitro Assay Parameters

| Assay Type | Target/Cell Line | Key Readout | Compound Concentration Range | Positive Control |

| Kinase Inhibition Assay | EGFR Tyrosine Kinase | IC₅₀ (Inhibitory Concentration 50%) | 0.1 nM - 100 µM | Gefitinib |

| Cell Proliferation Assay | A549 (NSCLC Cell Line) | GI₅₀ (Growth Inhibition 50%) | 0.1 µM - 100 µM | Doxorubicin |

| Cytotoxicity Assay | HEK293 (Normal Cell Line) | CC₅₀ (Cytotoxic Concentration 50%) | 0.1 µM - 100 µM | Doxorubicin |

Experimental Protocols

In Vitro Kinase Inhibition Assay: EGFR Tyrosine Kinase

This protocol outlines a luminescent kinase assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase domain

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (test compound)

-

Gefitinib (positive control)

-

DMSO (Dimethyl sulfoxide)

-

384-well white plates

-

Multichannel pipettes

-

Plate reader with luminescence detection capabilities

Protocol:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound and Gefitinib in DMSO. Create a series of dilutions in DMSO, followed by a final dilution in kinase buffer to achieve the desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Assay Plate Setup:

-

Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate.

-

Add 2.5 µL of kinase buffer with DMSO for the "no compound" (100% activity) control.

-

Add 2.5 µL of kinase buffer without enzyme for the "no enzyme" (background) control.

-

-

Enzyme and Substrate Addition: Prepare a master mix containing the EGFR enzyme and substrate in kinase buffer. Add 5 µL of this mix to each well.

-

Reaction Initiation: Prepare an ATP solution in kinase buffer. Add 2.5 µL of the ATP solution to all wells to start the kinase reaction. The final volume in each well will be 12.5 µL.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add 25 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Subtract the background luminescence (no enzyme control) from all other measurements.

-

Calculate the percent inhibition for each compound concentration relative to the "no compound" control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

-

Diagram of Kinase Inhibition Assay Workflow:

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Cell-Based Proliferation and Cytotoxicity Assays

This protocol describes a method to assess the anti-proliferative and cytotoxic effects of this compound on the A549 human non-small cell lung cancer (NSCLC) cell line and the HEK293 non-cancerous human embryonic kidney cell line.

Materials:

-

A549 and HEK293 cell lines

-

Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (test compound)

-

Doxorubicin (positive control)

-

DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

-

96-well clear-bottom white plates

-

Hemocytometer or automated cell counter

-

CO₂ incubator (37°C, 5% CO₂)

-

Plate reader with luminescence detection capabilities

Protocol:

-

Cell Seeding:

-

Culture A549 and HEK293 cells to ~80% confluency.

-

Harvest the cells using Trypsin-EDTA, neutralize with complete medium, and centrifuge.

-

Resuspend the cell pellet in fresh complete medium and determine the cell concentration.

-

Seed the cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the test compound and Doxorubicin in complete medium from a DMSO stock. The final DMSO concentration should be below 0.5%.

-

Remove the medium from the cell plates and add 100 µL of the medium containing the various concentrations of the compounds. Include "vehicle control" wells with medium and DMSO only.

-

-

Incubation: Incubate the plates for 72 hours in a CO₂ incubator.

-

Viability Assessment:

-